molecular formula C12H13N3O3 B2864135 2-[(1-Methyl-3-phenoxypyrazol-4-yl)amino]acetic acid CAS No. 2247206-95-5

2-[(1-Methyl-3-phenoxypyrazol-4-yl)amino]acetic acid

Cat. No.: B2864135
CAS No.: 2247206-95-5
M. Wt: 247.254
InChI Key: BBKIYPAOIVLQHO-UHFFFAOYSA-N
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Description

2-[(1-Methyl-3-phenoxypyrazol-4-yl)amino]acetic acid is a synthetic organic compound that features a pyrazole ring substituted with a phenoxy group and an aminoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methyl-3-phenoxypyrazol-4-yl)amino]acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the phenoxy group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a phenol reacts with a halogenated pyrazole derivative.

    Attachment of the aminoacetic acid moiety: This step involves the reaction of the pyrazole derivative with chloroacetic acid or its derivatives under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methyl-3-phenoxypyrazol-4-yl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the pyrazole ring or other functional groups.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-[(1-Methyl-3-phenoxypyrazol-4-yl)amino]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(1-Methyl-3-phenoxypyrazol-4-yl)amino]acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Methyl-3-phenylpyrazol-4-yl)amino]acetic acid: Similar structure but lacks the phenoxy group.

    2-[(1-Methyl-3-phenoxypyrazol-4-yl)amino]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

Uniqueness

2-[(1-Methyl-3-phenoxypyrazol-4-yl)amino]acetic acid is unique due to the presence of both the phenoxy group and the aminoacetic acid moiety, which can confer distinct chemical and biological properties compared to its analogs. This combination of functional groups can influence its reactivity, solubility, and potential biological activities.

Properties

IUPAC Name

2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-15-8-10(13-7-11(16)17)12(14-15)18-9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKIYPAOIVLQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=CC=C2)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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